5-Tert-butoxy-2-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is , and it features a unique combination of functional groups that contribute to its chemical behavior and potential applications. This compound is particularly noted for its structural complexity, which includes a cyclopropyl group and a tert-butoxy substituent on the aromatic ring.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under its unique identifiers such as the InChI key and CAS number. These identifiers facilitate its identification in scientific literature and commercial databases.
5-Tert-butoxy-2-cyclopropoxybenzoic acid is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to a benzene ring. The tert-butoxy group enhances its solubility and stability, making it suitable for various chemical reactions and applications.
The synthesis of 5-Tert-butoxy-2-cyclopropoxybenzoic acid typically involves several steps, including:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and product quality.
The molecular structure of 5-Tert-butoxy-2-cyclopropoxybenzoic acid can be represented using various structural formulas:
InChI=1S/C14H18O3/c1-12(2,3)16-13-9-7-6-8(10(13)15)4-5-11(9)14(17)18/h4-7,15H,1-3H3,(H,17,18)
CC(C)(C)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O
This structure indicates that the compound has a complex arrangement with multiple substituents that influence its chemical properties.
5-Tert-butoxy-2-cyclopropoxybenzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
The reactivity of this compound is influenced by steric hindrance introduced by the tert-butoxy group, which may affect reaction rates and pathways compared to simpler benzoic acids.
The mechanism of action for 5-Tert-butoxy-2-cyclopropoxybenzoic acid primarily involves its interactions with biological targets or during chemical transformations:
Research into its biological effects may reveal potential therapeutic applications or mechanisms related to inflammation or microbial activity.
5-Tert-butoxy-2-cyclopropoxybenzoic acid has several potential applications in various fields:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3